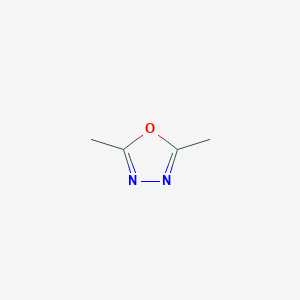
N-(4-chlorophenyl)-2-(4-methylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-2-(4-methylphenoxy)acetamide, commonly known as "Clofibric acid" is a chemical compound that belongs to the class of fibric acid derivatives. It is a white crystalline powder that is widely used in scientific research for its various biochemical and physiological effects.
Mechanism of Action
Clofibric acid works by activating the peroxisome proliferator-activated receptor alpha (PPARα) in the liver. This activation leads to the upregulation of genes involved in lipid metabolism and the downregulation of genes involved in inflammation.
Biochemical and Physiological Effects:
Clofibric acid has been shown to have various biochemical and physiological effects. It has been shown to reduce plasma triglyceride levels and increase high-density lipoprotein (HDL) cholesterol levels. It has also been shown to have anti-inflammatory effects and improve insulin sensitivity.
Advantages and Limitations for Lab Experiments
Clofibric acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive and readily available. However, it has some limitations as well. It has low solubility in water, which can make it difficult to work with in aqueous solutions. It also has a relatively short half-life in vivo, which can limit its effectiveness in some experiments.
Future Directions
There are several future directions for the use of clofibric acid in scientific research. One potential area of research is the development of new fibric acid derivatives with improved pharmacokinetic properties. Another area of research is the use of clofibric acid as a tool for studying the role of PPARα in various diseases such as diabetes and cardiovascular disease. Additionally, the use of clofibric acid in combination with other drugs for the treatment of various diseases is an area of ongoing research.
Synthesis Methods
Clofibric acid can be synthesized by the reaction of 4-chlorobenzoic acid and p-cresol in the presence of a base such as sodium hydroxide. The resulting product is then further reacted with acetic anhydride to produce the final compound.
Scientific Research Applications
Clofibric acid has been extensively used in scientific research for its various applications. It has been used as a model compound for studying the metabolism of fibric acid derivatives in the liver. It has also been used as a standard compound for the quantification of fibric acid derivatives in biological samples such as plasma and urine.
properties
CAS RN |
62095-67-4 |
|---|---|
Molecular Formula |
C15H14ClNO2 |
Molecular Weight |
275.73 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C15H14ClNO2/c1-11-2-8-14(9-3-11)19-10-15(18)17-13-6-4-12(16)5-7-13/h2-9H,10H2,1H3,(H,17,18) |
InChI Key |
RKZCFIHJHRPIBJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)Cl |
Pictograms |
Irritant; Environmental Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-[(3-chloro-4-methylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B185438.png)





![(2R)-2-(Benzylsulfonylamino)-5-(diaminomethylideneamino)-N-[2-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]pentanamide](/img/structure/B185446.png)

